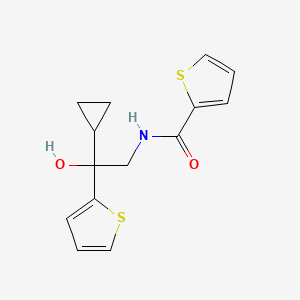

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide backbone modified with a cyclopropyl group, a hydroxyl group, and a thiophen-2-yl substituent. The cyclopropyl group may enhance metabolic stability and modulate lipophilicity, while the dual thiophene moieties could influence electronic properties and binding interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-13(11-3-1-7-18-11)15-9-14(17,10-5-6-10)12-4-2-8-19-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHKOWGXQFFIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 2-cyclopropyl-2-hydroxyethylamine under controlled conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or chlorinating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-carboxamide derivatives with reduced carbonyl groups.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

The biological activity of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The mechanisms of action often involve modulation of signaling pathways crucial for various physiological processes.

Anticancer Applications

Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties. Thiophene derivatives have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer models. For instance, studies have highlighted the efficacy of thiophene-based compounds against breast cancer and non-small cell lung cancer by targeting specific enzymes involved in tumor growth and metastasis .

Anti-inflammatory Properties

Thiophene derivatives are recognized for their anti-inflammatory effects, which are mediated through inhibition of cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play a critical role in the biosynthesis of inflammatory mediators. The compound's structural features may enhance its ability to penetrate cellular membranes, thereby increasing its efficacy as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. Key intermediates such as cyclopropyl ketones and thiophene derivatives undergo reactions including aldol condensation and amide formation. In industrial settings, optimized synthetic routes can enhance yield and purity, employing techniques like continuous flow chemistry .

Case Study 1: Anticancer Efficacy

A study examined the effects of thiophene derivatives on human breast cancer cells, demonstrating that compounds similar to this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of thiophene-based compounds revealed that they effectively inhibited COX enzymes in vitro, leading to decreased production of prostaglandins associated with inflammation.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Notes

Data Limitations : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Structural Diversity : The cyclopropyl group in the target differentiates it from propyl-substituted analogs, warranting further study to assess its impact on bioavailability and target selectivity.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H23NO2S2

- Molecular Weight : 361.5 g/mol

This structure includes a cyclopropyl group, a hydroxyl group, and a thiophene ring, contributing to its biological properties. The presence of these functional groups allows for potential interactions with various biological targets.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It could interact with receptors to modulate signaling pathways, influencing cell growth and apoptosis.

- Induction of Apoptosis : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Key findings include:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 1.50 | Cell cycle arrest at G0-G1 phase | |

| PANC-1 (Pancreatic Cancer) | 0.80 | Apoptosis induction |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption.

Study on Cytotoxicity

In a study examining the cytotoxic effects of this compound on human cancer cell lines, researchers found that the compound demonstrated higher potency compared to standard chemotherapeutics like doxorubicin. The flow cytometry assays revealed that the compound effectively induced apoptosis in a dose-dependent manner across multiple cancer types, including breast and pancreatic cancers .

Mechanistic Insights

Further investigations into the mechanisms of action revealed that the compound's interaction with cellular targets leads to the activation of apoptotic pathways. This was supported by molecular docking studies which indicated favorable binding interactions with key apoptotic regulators .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related compounds was conducted:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Nicotinamide Riboside | Energy metabolism modulation | Contains ribose moiety |

| Thiophene Derivatives | Varying anticancer activities | Different substituents on thiophene ring |

| N-(4-methylphenyl)thiophene-2-sulfonamide | Moderate cytotoxicity | Methylphenyl substitution |

The unique combination of structural elements in this compound may enhance its efficacy as a therapeutic agent compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, and how are they characterized experimentally?

- Structural Motifs : The compound contains a thiophene-carboxamide backbone, a cyclopropyl group, and a hydroxyl group. The spatial arrangement of these groups influences reactivity and intermolecular interactions.

- Characterization Methods :

- NMR Spectroscopy : Assign chemical shifts for protons and carbons (e.g., thiophene protons at δ 6.8–7.5 ppm, cyclopropyl C–H at δ 1.2–2.0 ppm) .

- X-ray Crystallography : Determine dihedral angles between aromatic rings (e.g., thiophene and cyclopropyl groups typically form angles of 8–15°) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and hydroxyl (O–H) stretches at 3200–3500 cm⁻¹ .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- DFT Functionals : Use hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) to balance accuracy and computational cost. B3LYP incorporates exact exchange (20%) and gradient corrections, achieving <3 kcal/mol error in thermochemical properties .

- Basis Sets : Pair with 6-31G(d,p) for geometry optimization and 6-311++G(2d,2p) for higher accuracy in electronic density calculations .

Q. How is the compound synthesized, and what are common purification strategies?

- Synthetic Route :

React thiophene-2-carbonyl chloride with a cyclopropyl-hydroxyl-ethyl-thiophene precursor in acetonitrile under reflux .

Isolate via solvent evaporation and recrystallize from ethanol/water mixtures.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, methanol-water gradient) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., weak hydrogen bonding) in this compound be addressed?

- Weak Interactions : The absence of classical H-bonds necessitates analysis of C–H···O/S and π-π interactions. Refine structures using high-resolution X-ray data (λ = 0.71073 Å) and assign anisotropic displacement parameters for non-H atoms .

- Packing Analysis : Use software like Mercury or CrystalExplorer to visualize supramolecular motifs (e.g., S(6) ring motifs from intramolecular H-bonding) .

Q. What strategies optimize pharmacological profiling for thiophene-carboxamide derivatives?

- In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC values via broth dilution) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How are synthetic routes optimized to improve yield and scalability?

- Catalysis : Employ phase-transfer catalysts (e.g., CTAB) or iodine/DMSO systems to accelerate cyclization and reduce side reactions .

- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .

Q. How to resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction energetics)?

- Validation Protocol :

Compare DFT-optimized geometries with X-ray crystallographic data (e.g., C–S bond lengths: ~1.71 Å computationally vs. 1.69–1.72 Å experimentally) .

Recalculate using higher-level methods (e.g., CCSD(T)) for critical steps like transition-state barriers .

Q. What analytical techniques detect impurities in synthesized batches?

- HPLC-MS : Use a C18 column (4.6 × 150 mm, 5 µm) with 0.1% formic acid in water/acetonitrile mobile phase. Monitor for common impurities like dehydroxy derivatives .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted thiophene-2-carbonyl chloride) to confirm retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.